molecular formula C10H17Cl2N3O2 B2588990 Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride CAS No. 2490412-70-7

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride

Cat. No.: B2588990
CAS No.: 2490412-70-7
M. Wt: 282.17
InChI Key: GETQZWDOFVYTEJ-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride is a compound that features both piperidine and imidazole moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound is often used in research and development for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    Piperidine derivatives: Compounds containing the piperidine ring with various substituents.

    Imidazole derivatives: Compounds featuring the imidazole ring with different functional groups.

Uniqueness

Methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate is unique due to its specific combination of piperidine and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and development, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1H-imidazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-15-10(14)8-6-12-9(13-8)7-2-4-11-5-3-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQZWDOFVYTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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